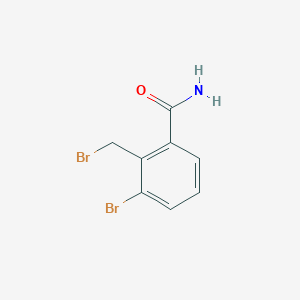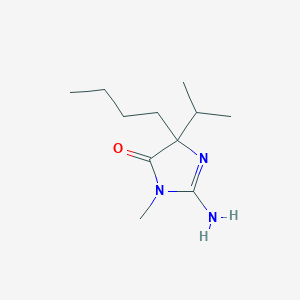
tert-Butyl 6-(3-ethyl-4-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-(3-ethyl-4-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(3-ethyl-4-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-ethyl-4-hydroxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the dihydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction of the dihydropyridine ring can yield tetrahydropyridine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Nitro and halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic chemistry .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its dihydropyridine core is similar to that found in many calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases .
Medicine
The compound’s potential therapeutic applications include its use as an antihypertensive agent, due to its ability to modulate calcium channels. It is also being investigated for its antioxidant properties .
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Wirkmechanismus
The mechanism of action of tert-Butyl 6-(3-ethyl-4-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a reduction in blood pressure. Additionally, its antioxidant properties are attributed to the presence of the hydroxy group, which can scavenge free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another dihydropyridine used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine core.
Felodipine: Known for its long-acting antihypertensive effects.
Uniqueness
tert-Butyl 6-(3-ethyl-4-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern on the aromatic ring and the presence of the tert-butyl ester group. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H27NO3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
tert-butyl 6-(3-ethyl-4-hydroxyphenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H27NO3/c1-6-14-11-15(8-10-17(14)21)16-9-7-13(2)12-20(16)18(22)23-19(3,4)5/h8-11,13,21H,6-7,12H2,1-5H3 |
InChI-Schlüssel |
IARCOIUMHSJDLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C2=CCC(CN2C(=O)OC(C)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
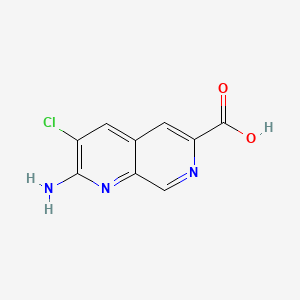
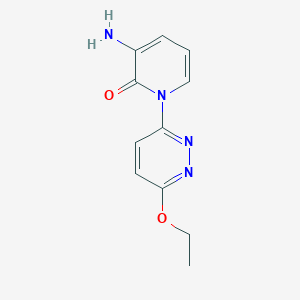


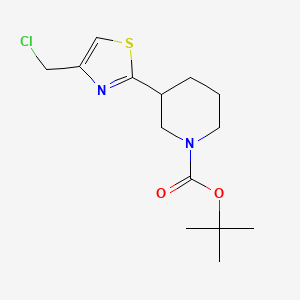
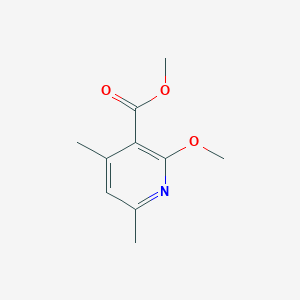
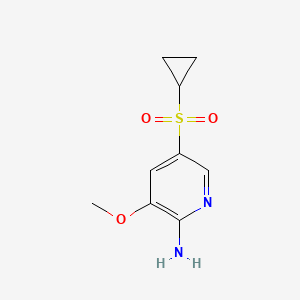

![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)

